molecular formula C21H24N2O3 B2983402 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 951472-01-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No. B2983402
CAS RN: 951472-01-8
M. Wt: 352.434
InChI Key: IETVKQDSVAQSTJ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, also known as BOTA, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BOTA belongs to the class of quinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinoline Derivatives Synthesis : Studies on the synthesis of quinoline and tetrahydroquinoline derivatives illustrate various synthetic routes and chemical modifications aimed at enhancing their biological activity and therapeutic potential. For example, one-pot synthesis methods for creating biologically important 3-hydroxyquinolin-2(1H)-one compounds highlight advancements in efficient and cleaner synthetic processes (Yuan et al., 2013).

Biological Activities and Potential Therapeutic Applications

  • Antiproliferative Activities : Certain N-substituted phenylacetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating the potential of quinoline derivatives in cancer therapy (Chen et al., 2013).

  • Antimicrobial and Antituberculosis Activities : Research into the antimicrobial and antituberculosis activities of quinoline derivatives underscores their significance in addressing infectious diseases. For instance, novel oxazolidinone antibacterial agents, showcasing a new class of antimicrobials with unique mechanisms of action, emphasize the versatility of quinoline frameworks in developing new treatments (Zurenko et al., 1996).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-3-13-23-19-11-10-17(14-16(19)9-12-21(23)25)22-20(24)15-26-18-7-5-4-6-8-18/h4-8,10-11,14H,2-3,9,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVKQDSVAQSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

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